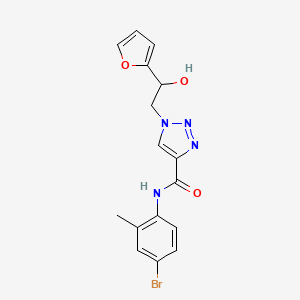![molecular formula C20H13F2N3O2S2 B2584889 N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261020-37-4](/img/structure/B2584889.png)
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13F2N3O2S2 and its molecular weight is 429.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical Insights
A study by (Mary et al., 2020) focuses on the quantum chemical analysis of a similar molecule, offering insights into its molecular structure, hydrogen-bonded interactions, and vibrational properties. This research is significant for understanding the fundamental properties and potential applications of such compounds.
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
(Gangjee et al., 2008) report the synthesis of analogous compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This property is crucial for the development of novel chemotherapeutic agents.
Binding with Bovine Serum Albumin
Research by (Meng et al., 2012) investigates the interaction of similar compounds with bovine serum albumin (BSA), providing insights into their pharmacokinetic behavior and potential as drug candidates.
Radiosynthesis for Imaging Applications
(Dollé et al., 2008) describe the synthesis of related fluorine-labeled compounds for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This application is significant in neurology and oncology research.
Crystal Structures Analysis
The crystal structures of related compounds have been analyzed by (Subasri et al., 2016) and (Subasri et al., 2017). These studies provide valuable information on the molecular conformations and potential reactivity of such molecules.
Antitumor Activity
A study by (Hafez & El-Gazzar, 2017) evaluates the antitumor activity of similar compounds, highlighting their potential use in cancer therapy.
Synthetic Method and Spectral Characterization
(Zaki et al., 2017) discuss the synthesis and spectral characterization of related compounds, which is fundamental for the development of novel pharmaceutical agents.
In Vivo Neuroinflammation PET Imaging
(Damont et al., 2015) synthesized pyrazolo[1,5-a]pyrimidines for imaging neuroinflammation, indicating potential applications in neurological disorders.
Herbicidal Activity
(Wu et al., 2011) explore the herbicidal activities of related compounds, demonstrating their potential in agricultural applications.
Antimicrobial Properties
(Darwish et al., 2014) synthesized compounds with sulfamoyl moiety, showing promise as antimicrobial agents.
Immunomodulating Effects
(Wang et al., 2004) investigate the immunomodulating effects of a related compound, suggesting potential use in enhancing immune responses against tumors.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S2/c21-12-4-3-5-13(10-12)23-17(26)11-29-20-24-15-8-9-28-18(15)19(27)25(20)16-7-2-1-6-14(16)22/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLYZECHCDZVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

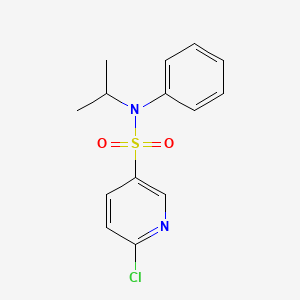

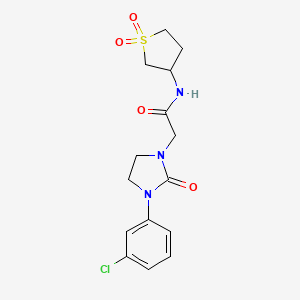
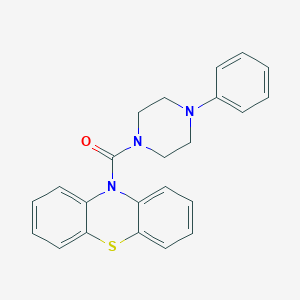
![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)
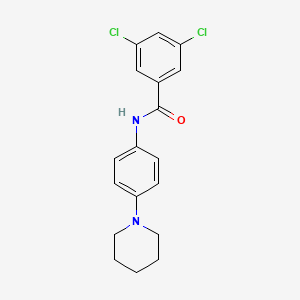
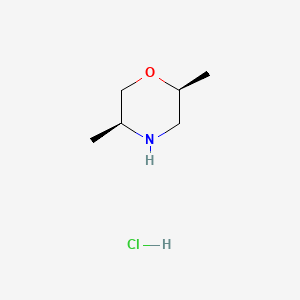
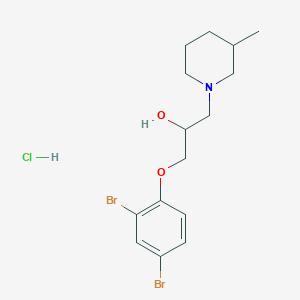
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)
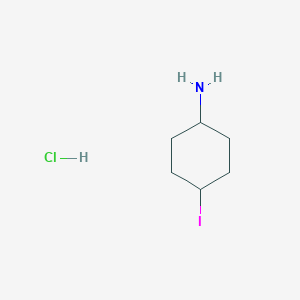
![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)
